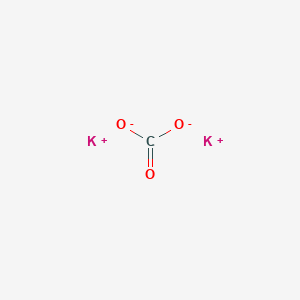

Potassium carbonate

Cat. No. B104465

Key on ui cas rn:

584-08-7

M. Wt: 138.205 g/mol

InChI Key: BWHMMNNQKKPAPP-UHFFFAOYSA-L

Attention: For research use only. Not for human or veterinary use.

Patent

US08916702B2

Procedure details

A 0.08 M stock solution of the (S)-methyl 2-(4-((4-((1-(4-chlorophenyl)cyclopropyl)amino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)benzamido)-4-(2-ethoxy-2-oxoacetamido)butanoate in NMP was prepared and DIPEA (5.0 eq) was charged in. To each of the amines (15 eq) weighed into 16×100 mm threaded vials was added 1000 μLs of the (S)-methyl 2-(4-((4-((1-(4-chlorophenyl)cyclopropyl)amino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)benzamido)-3-(2-ethoxy-2-oxoacetamido)propanoate/DIPEA solution. The reactions were agitated at 350 rpm on an Innova platform shaker at room temperature for 48 hours. Samples were blown down using a Zymark tabletop dryer at 30° C. for 3 hours. A 1.8M solution of potassium carbonate in water was prepared. To each of the reaction vials was added 0.5 mL of acetone followed by 0.5 mls of the potassium carbonate solution. Vials were capped and agitated at 350 rpm on an Innova platform shaker at room temperature for 72 hours. Samples were blown down using a Zymark tabletop dryer at 30° C. for 3 hours before redissolving in 1 mL DMF each. Mixtures were transferred to a 96 well filter plate collecting into a 96 well deep-well plate. Reaction vials were rinsed with 500 μLs of DMF each and rinses were transferred to the appropriate wells of the filter plate. The desired products were isolated by preparative HPLC.

[Compound]

Name

amines

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

(S)-methyl 2-(4-((4-((1-(4-chlorophenyl)cyclopropyl)amino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)benzamido)-3-(2-ethoxy-2-oxoacetamido)propanoate DIPEA

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Name

Name

Identifiers

|

REACTION_CXSMILES

|

CCN([CH:7]([CH3:9])C)C(C)C.[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]2([NH:20][C:21]3[N:26]=[C:25]([O:27][CH2:28][C:29]([F:32])([F:31])[F:30])[N:24]=[C:23]([NH:33][C:34]4[CH:56]=[CH:55][C:37]([C:38]([NH:40][C@@H:41](CNC(=O)C(OCC)=O)[C:42]([O:44][CH3:45])=[O:43])=[O:39])=[CH:36][CH:35]=4)[N:22]=3)[CH2:19][CH2:18]2)=[CH:13][CH:12]=1.CCN(C(C)C)C(C)C.CCN(C(N1N=N[N:80]([C:83]2[C:88](Cl)=CC=CC=2)[C:78]1=[O:79])=O)C1CCCCC1.[C:90](=[O:93])([O-:92])[O-:91].[K+:94].[K+]>CN1C(=O)CCC1.O.CN(C=O)C.CC(C)=O>[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]2([NH:20][C:21]3[N:26]=[C:25]([O:27][CH2:28][C:29]([F:30])([F:32])[F:31])[N:24]=[C:23]([NH:33][C:34]4[CH:56]=[CH:55][C:37]([C:38]([NH:40][C@@H:41]([CH2:88][CH2:83][NH:80][C:78](=[O:79])[C:90]([O:92][CH2:7][CH3:9])=[O:91])[C:42]([O:44][CH3:45])=[O:43])=[O:39])=[CH:36][CH:35]=4)[N:22]=3)[CH2:19][CH2:18]2)=[CH:13][CH:12]=1.[C:90](=[O:91])([O-:93])[O-:92].[K+:94].[K+:94] |f:1.2,4.5.6,12.13.14|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CN1CCCC1=O

|

Step Two

|

Name

|

|

|

Quantity

|

1 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

Step Three

|

Name

|

|

|

Quantity

|

0.5 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCN(C(C)C)C(C)C

|

Step Six

[Compound]

|

Name

|

amines

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

(S)-methyl 2-(4-((4-((1-(4-chlorophenyl)cyclopropyl)amino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)benzamido)-3-(2-ethoxy-2-oxoacetamido)propanoate DIPEA

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C(C=C1)C1(CC1)NC1=NC(=NC(=N1)OCC(F)(F)F)NC1=CC=C(C(=O)N[C@H](C(=O)OC)CNC(C(=O)OCC)=O)C=C1.CCN(C(C)C)C(C)C

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCN(C1CCCCC1)C(=O)N2C(=O)N(N=N2)C3=CC=CC=C3Cl

|

Step Nine

|

Name

|

|

|

Quantity

|

0.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCN(C1CCCCC1)C(=O)N2C(=O)N(N=N2)C3=CC=CC=C3Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 30° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for 3 hours

|

|

Duration

|

3 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To each of the reaction vials

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Vials were capped

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 30° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for 3 hours

|

|

Duration

|

3 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

collecting into a 96 well deep-well plate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Reaction vials

|

WASH

|

Type

|

WASH

|

|

Details

|

were rinsed with 500 μLs of DMF each and rinses

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The desired products were isolated by preparative HPLC

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=CC=C(C=C1)C1(CC1)NC1=NC(=NC(=N1)OCC(F)(F)F)NC1=CC=C(C(=O)N[C@H](C(=O)OC)CCNC(C(=O)OCC)=O)C=C1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MOLARITY |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |